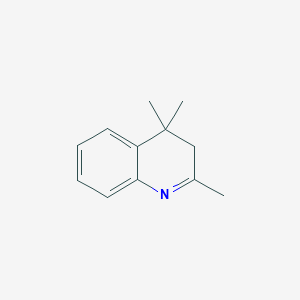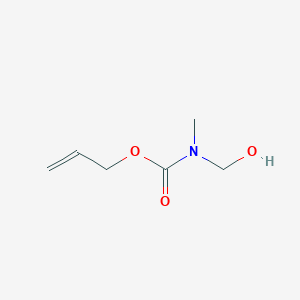
6-Methyl-4-nitro-2,1,3-benzothiadiazol-5(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-4-nitro-2,1,3-benzothiadiazol-5(3H)-one is a heterocyclic compound that contains a benzothiadiazole core. Compounds with this core structure are known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-nitro-2,1,3-benzothiadiazol-5(3H)-one typically involves the nitration of a precursor benzothiadiazole compound. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is usually carried out at low temperatures to control the rate of nitration and to prevent over-nitration.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can convert the nitro group to an amino group, often using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 6-Methyl-4-amino-2,1,3-benzothiadiazol-5(3H)-one.
Substitution: Various substituted benzothiadiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 6-Methyl-4-nitro-2,1,3-benzothiadiazol-5(3H)-one depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitro-2,1,3-benzothiadiazole: Lacks the methyl group at the 6-position.
6-Methyl-2,1,3-benzothiadiazol-5(3H)-one: Lacks the nitro group at the 4-position.
2,1,3-Benzothiadiazole: The parent compound without any substituents.
Uniqueness
6-Methyl-4-nitro-2,1,3-benzothiadiazol-5(3H)-one is unique due to the presence of both the nitro and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct properties compared to its analogs.
Propiedades
Número CAS |
63178-16-5 |
|---|---|
Fórmula molecular |
C7H5N3O3S |
Peso molecular |
211.20 g/mol |
Nombre IUPAC |
6-methyl-4-nitro-2,1,3-benzothiadiazol-5-ol |
InChI |
InChI=1S/C7H5N3O3S/c1-3-2-4-5(9-14-8-4)6(7(3)11)10(12)13/h2,11H,1H3 |
Clave InChI |
SKQWTMDXZATGJQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=NSN=C2C(=C1O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2'-(2-Hydroxypropan-2-yl)-5'-methyl-4-pentyl[1,1'-biphenyl]-2,6-diol](/img/structure/B14499459.png)



![1-[2-(2-Phenyl-1,3-benzothiazol-5-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14499478.png)
![6-Methyl-2-(4-methylphenyl)imidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B14499482.png)



